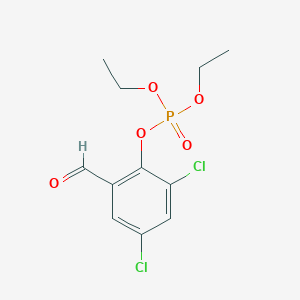
2,4-Dichloro-6-formylphenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-formylphenyl diethyl phosphate is an organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of two chlorine atoms, a formyl group, and a diethyl phosphate ester attached to a phenyl ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-formylphenyl diethyl phosphate typically involves the reaction of 2,4-dichloro-6-formylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-Dichloro-6-formylphenol+Diethyl phosphorochloridate→2,4-Dichloro-6-formylphenyl diethyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-formylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atoms under basic conditions.
Major Products
Oxidation: 2,4-Dichloro-6-carboxyphenyl diethyl phosphate.
Reduction: 2,4-Dichloro-6-hydroxymethylphenyl diethyl phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-formylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-formylphenyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl diethyl phosphate
- 2,4-Dichloro-6-methylphenyl diethyl phosphate
- 2,4-Dichloro-6-nitrophenyl diethyl phosphate
Uniqueness
2,4-Dichloro-6-formylphenyl diethyl phosphate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the formyl group or have different substituents.
Properties
CAS No. |
61595-95-7 |
|---|---|
Molecular Formula |
C11H13Cl2O5P |
Molecular Weight |
327.09 g/mol |
IUPAC Name |
(2,4-dichloro-6-formylphenyl) diethyl phosphate |
InChI |
InChI=1S/C11H13Cl2O5P/c1-3-16-19(15,17-4-2)18-11-8(7-14)5-9(12)6-10(11)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
WCIVYCCJHZKZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C(C=C(C=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















